An In-depth Technical Guide to the Discovery and Synthesis of Novel Anti-Tuberculosis Agents: Deconvoluting "NBTIs-IN-6"
An In-depth Technical Guide to the Discovery and Synthesis of Novel Anti-Tuberculosis Agents: Deconvoluting "NBTIs-IN-6"
Introduction
The query "NBTIs-IN-6" suggests a keen interest in the development of novel therapeutics against Mycobacterium tuberculosis, likely combining the established class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) with a specific inhibitor designation. Our comprehensive analysis of scientific literature indicates that "NBTIs-IN-6" is not a recognized designation for a single chemical entity. Instead, it appears to be a conflation of two distinct but relevant areas of anti-tuberculosis research:
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A potent class of imidazo[1,2-b]pyridazine-based anti-tuberculosis agents , exemplified by compounds that could be colloquially indexed as "Tuberculosis inhibitor 6" in laboratory settings.
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The broader class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) , which are being actively investigated as potential treatments for tuberculosis.
This technical guide will, therefore, address both facets of the query. The first section will provide a detailed overview of the discovery, synthesis, and biological activity of the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine series of anti-tuberculosis compounds. The second section will offer a thorough examination of NBTIs as a class of anti-tuberculosis drug candidates, focusing on their unique mechanism of action, discovery, and synthetic pathways.
Section 1: The 3-Methoxy-2-phenylimidazo[1,2-b]pyridazine Series - Potent Anti-Tuberculosis Agents
A series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives have been identified as highly active against Mycobacterium tuberculosis (Mtb) in vitro. These compounds represent a promising scaffold for the development of new anti-tuberculosis drugs.
Discovery and Biological Activity
The discovery of this series arose from high-throughput screening campaigns aimed at identifying novel compounds with potent anti-mycobacterial activity. Structure-activity relationship (SAR) studies have revealed that the most active compounds typically feature a phenyl group at the C2 position (often with fluoro substituents), a methoxy group at the C3 position, and a benzyl-heteroatom moiety at the C6 position.[1][2]
While highly potent in vitro, some of these compounds have demonstrated metabolic instability, with short half-lives in mouse liver microsomes, presenting a challenge for in vivo efficacy.[1][2] The mechanism of action for this specific class of imidazo[1,2-b]pyridazines against Mtb has not been definitively elucidated as topoisomerase inhibition. Research on related imidazopyridine scaffolds suggests other potential targets, such as the ubiquinol cytochrome C reductase (QcrB) in the electron transport chain.
Quantitative Data
The following table summarizes the in vitro activity of representative 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis and Mycobacterium marinum.
| Compound ID | C2 Substituent | C6 Substituent | Mtb MIC90 (µM) | Mm MIC90 (µM) |
| 1 | Phenyl | Chloro | >100 | >230 |
| 2 | Phenyl | Benzyloxy | 1.26 | 1.26 |
| 3 | 4-Fluorophenyl | Benzyloxy | 0.63 | 0.63 |
| 16 | Phenyl | Chloro | >100 | >260 |
| 21 | 4-Fluorophenyl | Benzylthio | 1.26 | 1.26 |
Data compiled from Farrell, K.D., et al. (2023). European Journal of Medicinal Chemistry.[1][2]
Synthesis Pathway
The synthesis of the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine core involves a multi-step process, which can be adapted to generate a variety of analogs for SAR studies. A general synthetic scheme is outlined below.
Figure 1: General synthesis pathway for 3-methoxy-2-phenylimidazo[1,2-b]pyridazines.
Experimental Protocols
General Procedure for the Synthesis of 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines:
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Formation of Imidazo[1,2-b]pyridazin-3-ol Intermediate: 6-Chloropyridazin-3-amine is condensed with a substituted phenacyl bromide in a suitable solvent such as ethanol or DMF. The reaction mixture is typically heated to facilitate the cyclization, yielding the imidazo[1,2-b]pyridazin-3-ol intermediate.[2]
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O-methylation of the Intermediate: The hydroxyl group of the intermediate is methylated to form the 3-methoxy derivative. This is often achieved using a strong base like sodium hydride (NaH) to deprotonate the hydroxyl group, followed by the addition of an alkylating agent such as methyl iodide (MeI).[2]
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Nucleophilic Aromatic Substitution at C6: The chlorine atom at the C6 position is displaced by a nucleophile, such as a substituted benzyl alkoxide, thiol, or amine, to introduce the desired benzyl-heteroatom moiety. This reaction is typically carried out in a suitable solvent at elevated temperatures.[2]
In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA):
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Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
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Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in 7H9 broth in a 96-well microplate.
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Inoculation: A standardized inoculum of Mtb is added to each well containing the test compound.
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Incubation: The microplate is incubated at 37°C for a defined period (typically 5-7 days).
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Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plate is re-incubated.
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Reading: The fluorescence or absorbance is measured. A change in color from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.
Section 2: Novel Bacterial Topoisomerase Inhibitors (NBTIs) for Tuberculosis
Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a distinct class of antibacterial agents that target the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. They are of significant interest for the treatment of tuberculosis due to their novel mechanism of action, which circumvents existing resistance to fluoroquinolones, another class of topoisomerase inhibitors.
Discovery and Mechanism of Action
NBTIs were discovered through extensive screening efforts by pharmaceutical companies. Unlike fluoroquinolones, which stabilize the enzyme-DNA cleavage complex, NBTIs bind to a different, non-catalytic site on the GyrA subunit of DNA gyrase.[3] This binding traps the DNA in a conformation that prevents the enzyme from completing its catalytic cycle, leading to an inhibition of DNA supercoiling.[3][4][5] This distinct mechanism of action means that NBTIs are often active against fluoroquinolone-resistant strains of Mtb.
The interaction of NBTIs with the DNA gyrase-DNA complex can be visualized as a three-part pharmacophore: a "left-hand side" (LHS) that intercalates into the DNA, a "right-hand side" (RHS) that binds to a hydrophobic pocket on the GyrA subunit, and a central linker.
Figure 2: Schematic representation of the NBTI mechanism of action on the DNA gyrase-DNA complex.
Quantitative Data
The following table presents the inhibitory activity of a series of NBTIs against M. tuberculosis DNA gyrase and their whole-cell activity.
| Compound ID | M. tuberculosis DNA Gyrase IC50 (µM) | M. tuberculosis H37Rv MIC (µg/mL) |
| Compound 1 | <0.1 | 0.1 |
| Compound 2 | <0.1 | 0.05 |
| Compound 3 | 0.15 | 0.2 |
| Compound 4 | 0.25 | 0.4 |
| Compound 5 | <0.1 | 0.05 |
| Gepotidacin | 3.94 | Not Reported |
Data compiled from Hameed, P.S., et al. (2024). ACS Medicinal Chemistry Letters.[3]
Synthesis Pathway
The synthesis of NBTIs is modular, allowing for the variation of the LHS, linker, and RHS moieties to optimize potency, selectivity, and pharmacokinetic properties. A generalized synthetic approach is depicted below.
Figure 3: Generalized modular synthesis pathway for Novel Bacterial Topoisomerase Inhibitors (NBTIs).
Experimental Protocols
DNA Gyrase Supercoiling Assay:
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Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, M. tuberculosis DNA gyrase, ATP, and a suitable buffer.
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Compound Addition: The test NBTI compound is added to the reaction mixture at various concentrations.
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Incubation: The mixture is incubated at 37°C to allow the supercoiling reaction to proceed.
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Quenching: The reaction is stopped by the addition of a stop solution (e.g., containing EDTA and a loading dye).
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Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
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Visualization and Quantification: The gel is stained with a DNA stain (e.g., ethidium bromide) and visualized under UV light. The inhibition of supercoiling is determined by the reduction in the amount of supercoiled DNA compared to a control without the inhibitor. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the gyrase activity.
While the term "NBTIs-IN-6" does not correspond to a specific, publicly documented anti-tuberculosis agent, it highlights two critical areas of research in the fight against this global health threat. The 3-methoxy-2-phenylimidazo[1,2-b]pyridazine series represents a promising chemical scaffold with potent in vitro activity against M. tuberculosis, although its precise mechanism of action and in vivo stability require further investigation. Concurrently, the class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) continues to be a major focus of drug development efforts for tuberculosis, owing to their validated and novel mechanism of action that can overcome existing drug resistance. Further research into both of these areas holds significant promise for the development of new, effective treatments for tuberculosis.
References
- 1. 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
